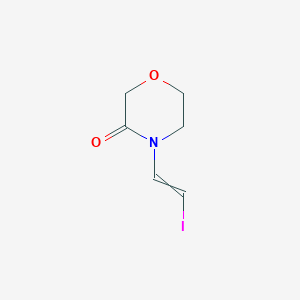![molecular formula C11H10N2O2 B11823712 4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)
4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one is a heterocyclic compound that features a spiro linkage between an indene and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of β-hydroxy amides with fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of packed reactors containing commercial manganese dioxide can facilitate the oxidative aromatization of oxazolines to oxazoles in a scalable manner .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Potential reduction of the oxazole ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the oxazole or indene rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Halogenating agents, organometallic reagents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxazolines yields oxazoles, while substitution reactions can introduce various functional groups onto the indene or oxazole rings.
Applications De Recherche Scientifique
4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4’-aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one involves its interaction with molecular targets through various pathways. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The spiro linkage provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Aminospiro[(1,3-dioxane)-5,5’-thiazolin]-4’-one
- Spiro[(1,3-dioxane)-5,5’-thiazolidine]-2’,4’-dione
Uniqueness
4’-Aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one is unique due to its spiro linkage between an indene and an oxazole ring, which imparts distinct electronic and steric properties. This structural feature differentiates it from other spiro compounds and enhances its potential for diverse applications in scientific research and industry .
Propriétés
Formule moléculaire |
C11H10N2O2 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one |
InChI |
InChI=1S/C11H10N2O2/c12-9-11(15-10(14)13-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14) |
Clé InChI |
YFDXZUWDIRWEFK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C3=CC=CC=C31)C(=NC(=O)O2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)




![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)




![4-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,2-dimethyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B11823738.png)
